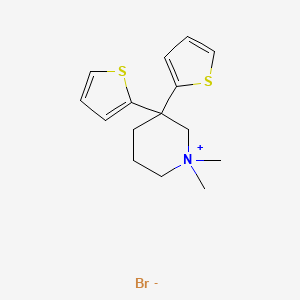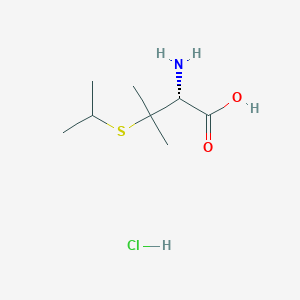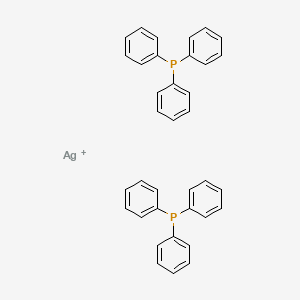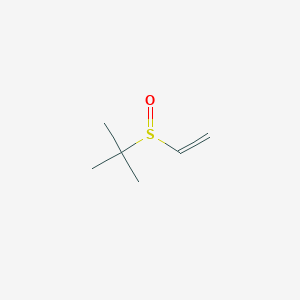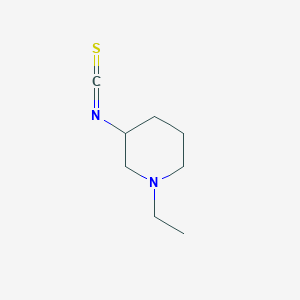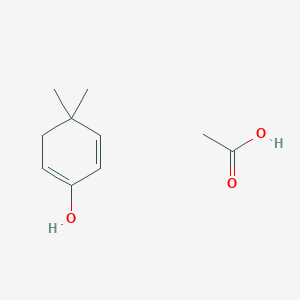
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is an organic compound that features a cyclohexadiene ring substituted with two methyl groups and a hydroxyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-one.
Reduction: Formation of 4,4-dimethylcyclohexanol.
Substitution: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-chloride.
Scientific Research Applications
Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the cyclohexadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexa-1,5-dien-1-chloride
Comparison: Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
38610-74-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c1-8(2)5-3-7(9)4-6-8;1-2(3)4/h3-5,9H,6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FKTJCSOPKMHRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CC=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


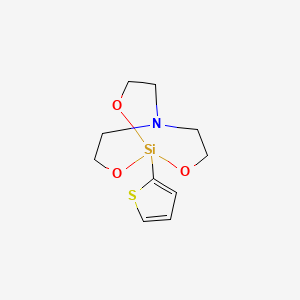


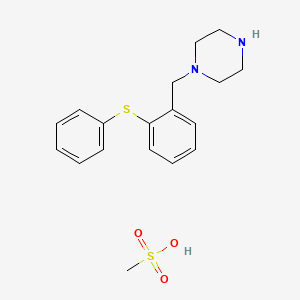
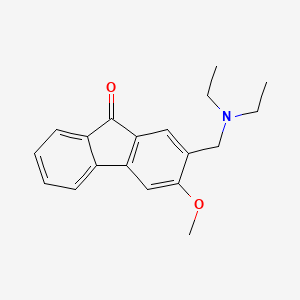
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
